N-(3,4-difluorophenyl)-3-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(17)6-8/h1-7,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXLLWNRONWVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3,4 Difluorophenyl 3 Hydroxybenzamide and Its Structural Analogues
Amide Bond Formation Strategies for Substituted Benzamide (B126) Derivatives
The amide bond is the cornerstone of N-(3,4-difluorophenyl)-3-hydroxybenzamide, and its formation is a critical step in the synthesis. The reaction typically involves the coupling of a carboxylic acid and an amine, a process that often requires activation of the carboxylic acid to proceed efficiently. rasayanjournal.co.in
Classical Acylation Reactions with Activated Carboxylic Acid Derivatives
A traditional and widely used method for forming amide bonds is the acylation of an amine with an activated carboxylic acid derivative. The most common activated derivatives are acyl chlorides, which are highly reactive and readily undergo nucleophilic attack by the amine.
For the synthesis of this compound, 3-hydroxybenzoyl chloride serves as a key intermediate. This acyl chloride can be prepared from 3-hydroxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comsciencemadness.org The reaction of 3-hydroxybenzoyl chloride with 3,4-difluoroaniline (B56902) then yields the desired amide. sciencemadness.org
The general reaction is as follows: HO-C₆H₄-COOH + SOCl₂ → HO-C₆H₄-COCl + SO₂ + HCl HO-C₆H₄-COCl + F₂-C₆H₃-NH₂ → HO-C₆H₄-CONH-C₆H₃-F₂ + HCl
One of the main advantages of using acyl chlorides is their high reactivity, which often leads to high yields of the desired amide. However, the generation of hydrochloric acid as a byproduct can sometimes lead to side reactions or require the use of a base to neutralize it. sciencemadness.org
| Reagent | Description | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | A common chlorinating agent used to convert carboxylic acids to acyl chlorides. google.com | Readily available, effective. | Produces gaseous byproducts (SO₂ and HCl). google.com |
| Oxalyl Chloride ((COCl)₂) | Another effective chlorinating agent. | Byproducts are all gaseous, simplifying purification. | More expensive and moisture-sensitive than thionyl chloride. |
| Benzoyl Chloride | The acyl chloride of benzoic acid, used in the synthesis of various benzamides. wikipedia.org | Highly reactive for acylation. wikipedia.org | Can be corrosive and is a lachrymator. |
Modern Coupling Reagents and Catalytic Approaches (e.g., Carbodiimides)
Modern synthetic chemistry has seen the development of a wide array of coupling reagents that facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to first synthesize an acyl chloride. rasayanjournal.co.in These reagents are particularly useful for sensitive substrates or when milder reaction conditions are required.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are among the most popular coupling reagents. rasayanjournal.co.in They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. rasayanjournal.co.in Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to improve reaction efficiency and suppress side reactions. nih.gov
The general mechanism for carbodiimide-mediated amide bond formation is:
The carboxylic acid adds to the carbodiimide (B86325) to form the O-acylisourea intermediate.
The amine attacks the activated carbonyl group of the intermediate.
The amide is formed, along with a urea (B33335) byproduct.
| Coupling Reagent | Additive | Description |
| DCC | HOBt | A widely used combination for peptide synthesis and other amide bond formations. The urea byproduct is largely insoluble and can be removed by filtration. rasayanjournal.co.in |
| EDC | NHS | A water-soluble carbodiimide, making it useful for reactions in aqueous media and simplifying purification as the urea byproduct is also water-soluble. nih.gov |
| COMU | - | A third-generation uronium-type coupling reagent known for its high efficiency and reduced side reactions compared to older reagents. nih.gov |
Catalytic approaches for amide bond formation are also gaining prominence as they offer greener and more atom-economical alternatives to stoichiometric reagents. These methods often involve the use of boronic acids or other catalysts that can facilitate the direct condensation of carboxylic acids and amines with the removal of water. nih.gov
Regioselective Synthesis of Fluoro-substituted Phenylamine Precursors
The synthesis of this compound requires the precursor 3,4-difluoroaniline. The regioselective introduction of fluorine atoms onto an aromatic ring is a significant challenge in organic synthesis. Several strategies can be employed to achieve the desired 3,4-difluoro substitution pattern.
One common approach is to start with a precursor that already contains the desired fluorine substitution pattern, such as 1,2-difluorobenzene. Nitration of 1,2-difluorobenzene, followed by reduction of the nitro group, can yield 3,4-difluoroaniline. The regioselectivity of the nitration step is crucial and is influenced by the directing effects of the fluorine substituents.
Another strategy involves the fluorination of a pre-functionalized aniline (B41778) derivative. Modern fluorination methods, including electrophilic, nucleophilic, and radical fluorination, offer various tools to achieve regioselectivity. numberanalytics.comnumberanalytics.com The choice of fluorinating agent and reaction conditions can significantly impact the position of fluorine incorporation. numberanalytics.comnumberanalytics.com For instance, the use of directing groups can guide the fluorinating agent to a specific position on the aniline ring. numberanalytics.com
| Starting Material | Key Transformation | Product |
| 1,2-Difluorobenzene | Nitration, followed by reduction | 3,4-Difluoroaniline |
| 3,4,5-Trichloronitrobenzene | Fluorination (chlorine replacement), followed by reduction | 3,5-Dichloro-4-fluoronitrobenzene |
| Aniline | Regioselective fluorination | Fluoro-substituted aniline |
Approaches for Introducing Hydroxyl Functionality at Specific Positions of the Benzamide Moiety
The hydroxyl group at the 3-position of the benzamide moiety is a key structural feature of the target molecule. This functionality can be introduced at different stages of the synthesis.
The most direct approach is to start with a commercially available or readily synthesized precursor that already contains the hydroxyl group, such as 3-hydroxybenzoic acid . rasayanjournal.co.in This acid can then be activated and coupled with 3,4-difluoroaniline as described in section 2.1. The synthesis of 3-hydroxybenzoic acid itself can be achieved through methods like the sulfonation of benzoic acid followed by alkali fusion.
Alternatively, the hydroxyl group can be introduced later in the synthetic sequence. For example, a methoxy-substituted benzoyl chloride could be used in the amide coupling reaction, and the methoxy (B1213986) group can then be deprotected to reveal the hydroxyl group in a later step. This strategy can be advantageous if the free hydroxyl group is not compatible with the conditions of the amide bond formation.
A more complex but versatile approach involves the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones, which can be transformed into 3-hydroxybenzoic acid derivatives.
Divergent and Convergent Synthesis Strategies for Complex this compound Derivatives
The synthesis of a library of structurally diverse analogues of this compound often employs divergent or convergent strategies to efficiently generate multiple compounds from a common intermediate.
A divergent synthesis approach would start with a common scaffold, such as a functionalized N-(3,4-difluorophenyl)benzamide, and then introduce a variety of substituents in the final steps. rsc.orgnih.govrsc.org For example, if the initial benzamide contains a reactive group like a halogen or a boronic ester, a wide range of different chemical groups can be introduced through cross-coupling reactions, leading to a library of diverse analogues. nih.gov This strategy is particularly useful for structure-activity relationship (SAR) studies.
A convergent synthesis strategy, on the other hand, involves the synthesis of different fragments of the molecule separately, which are then coupled together in the final steps. nih.govnih.gov For the synthesis of complex this compound derivatives, one fragment could be a variously substituted 3-hydroxybenzoic acid and the other a set of different fluoro-substituted anilines. These fragments are then coupled to generate the final products. This approach is often more efficient for the synthesis of highly complex molecules as it allows for the optimization of the synthesis of each fragment independently.
| Strategy | Description | Application for this compound Derivatives |
| Divergent Synthesis | A common intermediate is transformed into a library of diverse products through various reactions. rsc.orgnih.govrsc.org | Starting with a functionalized this compound and introducing different substituents to explore SAR. |
| Convergent Synthesis | Different fragments of the target molecule are synthesized separately and then coupled together. nih.govnih.gov | Synthesizing a variety of substituted 3-hydroxybenzoic acids and fluoro-substituted anilines and then coupling them to generate a library of analogues. |
Spectroscopic and Crystallographic Characterization of N 3,4 Difluorophenyl 3 Hydroxybenzamide
Comprehensive Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For N-(3,4-difluorophenyl)-3-hydroxybenzamide, both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy have been employed to characterize its vibrational modes.
The stretching vibration of the N-H group in hetero-aromatic compounds is typically observed in the spectral region of 3500–3300 cm⁻¹. nih.gov In benznidazole, a related compound, the N-H stretching vibration was experimentally found at 3277 cm⁻¹ in the IR spectrum and 3270 cm⁻¹ in the Raman spectrum. nih.gov Aromatic C-H stretching vibrations are characteristically found in the range of 3100–3000 cm⁻¹. orientjchem.org
The C=O stretching vibration in ketones generally appears between 1715 and 1680 cm⁻¹. researchgate.net For similar compounds, this has been observed as a strong band. The C-O stretching vibration is typically seen in the FTIR spectrum between 1300 and 1000 cm⁻¹. researchgate.net In aromatic systems, C-N stretching vibrations are found near 1010 cm⁻¹. researchgate.net
The characteristic vibrations for the functional groups in this compound are summarized in the table below, based on typical ranges for similar molecular structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400-3200 |
| N-H | Stretching | 3500-3300 nih.gov |
| C-H (aromatic) | Stretching | 3100-3000 orientjchem.org |
| C=O (amide I) | Stretching | 1715-1680 researchgate.net |
| N-H (amide II) | Bending | 1650-1550 |
| C-N | Stretching | ~1010 researchgate.net |
| C-F | Stretching | 1250-1000 |
| C-O | Stretching | 1300-1000 researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the disposition of hydrogen atoms in the molecule. The aromatic protons will appear as multiplets in the downfield region, typically between δ 6.5 and 8.5 ppm. The hydroxyl (-OH) and amide (-NH) protons are also expected in this region and may exhibit broader signals. For example, in a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, the aromatic protons were observed in the range of δ 6.88–8.20 ppm, with the amide proton appearing as a doublet at δ 8.73 ppm. mdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the amide group is typically the most downfield signal, often appearing around δ 165–170 ppm. The aromatic carbons will resonate in the δ 110–160 ppm range, with their exact chemical shifts influenced by the attached substituents (hydroxyl, amide, and fluorine atoms).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. For a similar compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, the ¹⁹F NMR signals were observed at -114, -115, and -118 ppm, which are typical for fluorine atoms attached to aromatic systems. mdpi.com
A summary of predicted and observed chemical shifts for analogous compounds is presented below.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H | 6.5 - 8.5 mdpi.com |
| ¹H | Amide N-H | ~8.7 mdpi.com |
| ¹H | Hydroxyl O-H | Variable, often broad |
| ¹³C | Carbonyl C=O | 165 - 170 |
| ¹³C | Aromatic C | 110 - 160 |
| ¹⁹F | Aromatic C-F | -110 to -120 mdpi.com |
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation of benzamides often involves cleavage of the amide bond, leading to characteristic fragment ions.
Common fragmentation pathways include the loss of small neutral molecules. miamioh.edu For this compound, key fragmentation could involve the cleavage of the amide bond to form ions corresponding to the 3-hydroxybenzoyl and the 3,4-difluorophenylamino moieties.
| Ion | m/z (expected) | Description |
| [M]+ | 249.06 | Molecular Ion |
| [M - OH]+ | 232.05 | Loss of hydroxyl radical |
| [C₇H₅O₂]+ | 121.03 | 3-hydroxybenzoyl cation |
| [C₆H₄F₂N]+ | 129.03 | 3,4-difluoroanilino radical cation |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and details of intermolecular interactions.
Analysis of Hydrogen Bonding Networks
In the solid state, this compound is expected to form a robust network of hydrogen bonds. The hydroxyl (-OH) and amide (N-H) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the fluorine atoms can act as acceptors.
In similar benzamide (B126) crystal structures, intermolecular N-H···O=C hydrogen bonds are a common and dominant feature, often leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, molecules are linked by N-H···O amide-amide hydrogen bonds, forming 1D chains. mdpi.com Additionally, weaker C-H···F and C-H···O interactions often play a significant role in stabilizing the crystal packing. mdpi.com The hydroxyl group can participate in O-H···O or O-H···F hydrogen bonds, further extending the supramolecular assembly. The stabilization of substrates within protein pockets often involves extensive hydrogen bond networks with water molecules and amino acid residues. nih.gov
Conformational Analysis and Molecular Packing
The conformation of this compound is defined by the torsion angles between the two aromatic rings and the central amide linker. In many benzanilide (B160483) structures, the two phenyl rings are not coplanar. The dihedral angle between the rings is influenced by both intramolecular steric effects and intermolecular packing forces.
Computational and Quantum Chemical Investigations of N 3,4 Difluorophenyl 3 Hydroxybenzamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has been widely applied to determine a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic absorption wavelengths. researchgate.netbhu.ac.in For N-(3,4-difluorophenyl)-3-hydroxybenzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in understanding its fundamental electronic and geometric characteristics. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netmalayajournal.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.netmalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. malayajournal.org For this compound, the HOMO-LUMO gap can be calculated using DFT. This analysis helps to predict the regions within the molecule that are most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities reveals the electron-donating and electron-accepting regions, respectively. scispace.com
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netmalayajournal.org |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions like hydrogen bonding. malayajournal.orgresearchgate.net The MEP map is typically colored to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and amide groups, and around the fluorine atoms, making these sites potential targets for electrophiles. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one attached to the nitrogen of the amide group and the one on the hydroxyl group, indicating these as sites for nucleophilic interaction. nih.gov
Natural Bond Orbital (NBO) Analysis of Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. periodicodimineralogia.it It provides insights into charge transfer, hyperconjugation, and the delocalization of electron density within a molecule. periodicodimineralogia.itresearchgate.net By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stability arising from these interactions. periodicodimineralogia.it
In the context of this compound, NBO analysis can reveal the nature of the intramolecular hydrogen bond between the hydroxyl group and the amide group. It can also elucidate the delocalization of electron density across the aromatic rings and the amide linkage. The analysis provides information on the hybridization of atomic orbitals and the polarization of bonds, offering a detailed picture of the electronic structure that complements the insights from FMO and MEP analyses. uba.araiu.edu
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other macromolecule). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. biorxiv.orgbiorxiv.org
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations can be employed to predict how this compound interacts with various biological macromolecules. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different conformations and orientations. The resulting docking scores provide an estimation of the binding affinity. nih.gov These simulations can help identify the most stable binding pose of the compound within the active site of a target protein. nih.gov
Table 2: Molecular Docking Parameters
| Parameter | Description | Significance |
|---|---|---|
| Docking Score | A numerical value representing the predicted binding affinity of the ligand to the receptor. | A lower (more negative) score generally indicates a stronger predicted binding affinity. utrgv.edu |
| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the receptor's binding site. | Reveals the specific interactions between the ligand and the receptor. nih.gov |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked pose with a known crystal structure pose, if available. |
Identification of Key Residue Interactions within Putative Binding Pockets
A crucial aspect of molecular docking is the identification of key amino acid residues within the binding pocket of the target protein that interact with the ligand. utrgv.edu These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. utrgv.edu For this compound, the hydroxyl and amide groups are likely to form hydrogen bonds with polar residues in the binding site. The aromatic rings can participate in hydrophobic and pi-pi stacking interactions. embopress.org The fluorine atoms may also engage in specific interactions, such as halogen bonds or hydrophobic contacts. mdpi.com Understanding these key interactions is vital for explaining the compound's biological activity and for guiding the design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its likely conformational dynamics and stability in a solution environment.
MD simulations for a molecule like this compound would typically involve placing the molecule in a simulated box of solvent, usually water, to mimic physiological conditions. The simulation would then calculate the forces between atoms and their subsequent movements over a set period, providing insights into several key aspects:
Solvent Interactions: The simulations would highlight how the polar functional groups, such as the hydroxyl (-OH) and amide (-CONH-) groups, form hydrogen bonds with surrounding water molecules. The fluorine atoms on the phenyl ring can also participate in weaker interactions. These interactions are crucial for the molecule's solubility and how it is oriented at a molecular level in an aqueous environment.
While detailed research on this specific compound is limited, studies on analogous benzamide (B126) derivatives provide valuable insights. For example, MD simulations on other benzamide-containing compounds have been used to confirm their binding stability to target proteins, suggesting that such compounds can maintain a stable conformation within a binding pocket. nih.govnih.gov
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment
In the early stages of drug discovery, in silico methods are invaluable for predicting the pharmacokinetic properties and drug-likeness of a compound, helping to identify candidates with a higher probability of success in later clinical studies. nih.gov
The assessment of this compound would involve calculating various physicochemical and pharmacokinetic parameters. These predictions are typically based on the molecule's structure and are compared against established rules and models derived from known drugs.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value/Comment | Relevance to Drug-Likeness |
| Molecular Weight | Approx. 265.23 g/mol | Complies with Lipinski's rule (< 500 g/mol ), favoring good absorption and diffusion. nih.gov |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5-3.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability. nih.gov |
| Hydrogen Bond Donors | 2 (from -OH and -NH groups) | Complies with Lipinski's rule (≤ 5), which is good for oral bioavailability. nih.gov |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and potentially F atoms) | Complies with Lipinski's rule (≤ 10), supporting good membrane permeability. nih.gov |
| Rotatable Bonds | Typically low (around 3-4) | A lower number of rotatable bonds is generally associated with better oral bioavailability. |
| Polar Surface Area (PSA) | Estimated to be around 50-70 Ų | A PSA in this range is often correlated with good cell membrane permeability. |
The potential for oral absorption is a critical factor for many drugs. nih.gov Based on the in silico profiling, this compound shows promise for good oral absorption. The compliance with Lipinski's Rule of Five, moderate lipophilicity (LogP), and a suitable polar surface area all point towards the likelihood of efficient passive diffusion across the gastrointestinal tract.
Furthermore, the stability of the compound in simulated gastric and intestinal fluids would be a key consideration. While experimental data for this specific molecule is not available, related benzamide structures have shown stability under such conditions, which is a positive indicator for oral bioavailability. nih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be either ligand-based or structure-based.
Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. nih.govchemrxiv.org A pharmacophore model can be developed based on the common structural features of these active molecules. This compound could be used as a query molecule in a similarity search to find other compounds with similar properties that might hit the same target. The key features would include the two aromatic rings, the hydrogen bond donor and acceptor groups, and the specific placement of the fluorine atoms.
Structure-Based Virtual Screening: When the 3D structure of a potential target protein is known, structure-based virtual screening, or molecular docking, can be employed. mdpi.comnih.gov In this process, this compound would be computationally "docked" into the binding site of various proteins. The scoring functions used in these programs would then estimate the binding affinity. This can help in identifying potential biological targets for the compound by screening it against a panel of known protein structures associated with various diseases. The conformational flexibility of the molecule, as discussed in the MD simulations section, would be a critical factor in achieving a good fit within a protein's binding pocket.
Through these virtual screening methods, it is possible to generate hypotheses about the biological targets of this compound, which can then be validated through experimental assays.
Molecular Mechanisms and Biochemical Target Engagement of N 3,4 Difluorophenyl 3 Hydroxybenzamide Analogues
Modulation of Key Enzyme Activities
Analogues of N-(3,4-difluorophenyl)-3-hydroxybenzamide exert their effects through the modulation of a wide array of enzyme activities, impacting critical cellular functions from signal transduction to energy metabolism.
Inhibition of Cellular Signaling Pathways (e.g., NFĸB, KRAS)
The structural backbone of these analogues, particularly the salicylate (B1505791) and benzamide (B126) motifs, is known to interfere with crucial oncogenic and inflammatory signaling pathways.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) transcription factor is a pivotal regulator of inflammatory responses, cell survival, and immunity. Salicylates, a core component of salicylanilide (B1680751) analogues, are well-documented inhibitors of NF-κB activation. nih.govutexas.educlinicaleducation.org They prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govutexas.edu By inhibiting IκB degradation, these compounds effectively block the translocation of NF-κB to the nucleus, thereby preventing the transcription of a multitude of pro-inflammatory genes. nih.govclinicaleducation.org Studies in human pancreatic cancer cells have shown that sodium salicylate inhibits TNF-α-induced IκB-α phosphorylation and degradation, which suppresses NF-κB activation and enhances apoptosis. nih.gov This mechanism suggests that salicylanilide analogues of this compound likely possess anti-inflammatory properties by targeting the NF-κB signaling cascade.
KRAS Pathway: The KRAS protein is a small GTPase that functions as a molecular switch in pathways controlling cell growth and proliferation. Mutations in the KRAS gene are among the most common drivers of cancer. nih.gov Direct inhibition of KRAS has been a significant challenge, but recent discoveries have identified compounds that can interfere with its function. One such lead compound, ACA-14 (2-hydroxy-5-{[(2-phenylcyclopropyl) carbonyl] amino} benzoic acid), shares a hydroxybenzoic acid scaffold with the subject compound's analogues. nih.govacs.org ACA-14 has been shown to bind to KRAS and inhibit its activity by impeding the interaction with its downstream effector, Raf, and by reducing both intrinsic and SOS-mediated nucleotide exchange. nih.govacs.org This leads to the inhibition of the MAPK signaling pathway in cells with mutant KRAS and suppresses the growth of KRAS-dependent cancer cells. nih.gov This suggests a potential mechanism for benzamide analogues in cancer therapy through the disruption of KRAS signaling.
Disruption of Oxidative Phosphorylation Processes and Cellular Energy Metabolism
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary process for ATP generation in aerobic organisms. Salicylanilide derivatives have been identified as highly effective uncouplers of this process. Research using mitochondria from both houseflies and rats demonstrated that certain salicylanilides are among the most potent uncoupling agents discovered. nih.gov Uncoupling agents disrupt the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to produce ATP. This leads to an inhibition of ATP synthesis without blocking the electron transport chain, causing energy to be dissipated as heat. nih.gov These compounds were also found to strongly inhibit the associated Pi-adenosine triphosphate exchange, further highlighting their disruptive effect on cellular energy metabolism. nih.gov The ability of salicylates and their derivatives to interfere with oxidative phosphorylation indicates that this compound analogues can profoundly impact the energy balance of the cell. nih.gov
Specific Enzyme Inhibition (e.g., Histone Deacetylases (HDACs), Cholinesterases, Cytochrome P450 Enzymes (CYP51), Ubiquitin Specific Protease 7 (USP7), Phosphodiesterase 4 (PDE4))
Beyond broad signaling pathways, these analogues exhibit inhibitory activity against several specific enzymes, which contributes to their diverse biological profile.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibitors of HDACs (HDACis) have emerged as important anticancer agents. Benzamides represent a significant class of HDACis, with some showing selectivity for class I HDACs (HDAC1, 2, 3). nih.gov Research into N-(2-aminophenyl)-benzamide derivatives has revealed that these compounds can inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.govacs.org Docking studies show that the N-(2-aminophenyl)-benzamide group acts as a zinc-binding group, which is crucial for the inhibitory activity. nih.govacs.org The potency of these inhibitors is influenced by the length of the molecule and the substitutions on the cap group, with shorter molecules often exhibiting stronger inhibition. researchgate.net
| Compound ID | Target HDAC(s) | Potency (IC₅₀) | Cellular Activity |
| 7j | HDAC1, HDAC2, HDAC3 | Potent Inhibitor | Antiproliferative in MCF-7 & T47D cells |
| GK444 (15a) | HDAC1, HDAC2 | Nanomolar range | Antifibrotic in mouse model |
| GK718 (21b) | HDAC1, HDAC2 | Nanomolar range | Antifibrotic in mouse model |
Data sourced from multiple studies on benzamide-based HDAC inhibitors. nih.govnih.govacs.orgresearchgate.netaacrjournals.org
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary strategy for treating Alzheimer's disease. Salicylanilide and N-arylmethylamide analogues have been designed and evaluated as potent cholinesterase inhibitors. Depending on the substitution pattern, these analogues can show selectivity for either AChE or BuChE, or exhibit a balanced inhibition of both. This tunability makes them promising candidates for developing therapies for neurodegenerative diseases.
Cytochrome P450 Enzymes (CYP51): Cytochrome P450 enzymes are a large family of monooxygenases involved in drug metabolism and the synthesis of essential molecules like sterols. CYP51 (sterol 14α-demethylase) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal drugs. nih.gov Azole antifungals that incorporate carboxamide and benzamide moieties have been developed as potent CYP51 inhibitors. nih.govcardiff.ac.uk Furthermore, salicylic (B10762653) acid, a structural component of salicylanilides, has been shown to act as a mixed competitive and non-competitive inhibitor of the mammalian enzyme CYP2E1, with a Ki of 83.56 µM and an IC₅₀ of 167.12 µM in rat liver microsomes. nih.govnih.gov This indicates that benzamide and salicylanilide analogues have the potential to interact with and inhibit CYP enzymes, which has implications for both therapeutic applications and drug-drug interactions. nih.govnih.gov
Ubiquitin Specific Protease 7 (USP7): USP7 is a deubiquitinating enzyme that regulates the stability of numerous proteins, including the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 is a promising strategy in cancer therapy. While many USP7 inhibitors are based on different scaffolds, research has led to the development of potent inhibitors from a benzofuran-amide scaffold. acs.orgpatsnap.com Through structural redesign, this led to a series of highly potent and selective reversible USP7 inhibitors, demonstrating that amide-containing structures can effectively target the allosteric sites of this enzyme. acs.orgpatsnap.com
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Its inhibition leads to increased cAMP levels, which has anti-inflammatory effects. Piclamilast, a benzamide derivative, is a known selective PDE4 inhibitor that has demonstrated anti-inflammatory and antifibrotic effects in animal models. This establishes a clear precedent for benzamide analogues as modulators of the cAMP signaling pathway through PDE4 inhibition.
Ligand-Receptor Binding Interactions
In addition to enzyme modulation, this compound analogues engage in specific binding interactions with cell surface and intracellular receptors, particularly sigma and adenosine (B11128) receptors.
Affinity and Selectivity for Sigma Receptors
Sigma (σ) receptors, which are divided into σ₁ and σ₂ subtypes, are intracellular proteins implicated in a variety of cellular functions and are overexpressed in many types of tumors. nih.gov Benzamide derivatives have been extensively explored as ligands for these receptors. nih.gov A number of these analogues display high-affinity binding to σ₂ receptors with excellent selectivity over the σ₁ subtype. nih.gov For instance, radioiodinated benzamides have been successfully used to image prostate tumors in animal models due to their high uptake and retention in tumor tissues that express sigma receptors. nih.govaacrjournals.org The affinity of these ligands makes them useful not only for diagnostic imaging but also as potential therapeutic agents, as their binding can inhibit the proliferation of tumor cells. aacrjournals.org
| Benzamide Ligand | Target Receptor(s) | Binding Affinity (Ki, nM) | Application |
| PIMBA | Sigma-1, Sigma-2 | High Affinity | Tumor Imaging, Therapeutic |
| 4-IBP | Sigma-1, Sigma-2 | High Affinity | Research Tool |
| 4-IPAB | Sigma-1, Sigma-2 | High Affinity | Tumor Cell Binding Studies |
| Analogue 3a | Sigma-1, Sigma-2 | σ₁ = 6.26 nM; σ₂ = 10.2 nM | PET Imaging Radioligand |
Data compiled from studies on benzamide-based sigma receptor ligands. nih.govnih.govaacrjournals.org
Interaction with Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including cardiovascular function, inflammation, and neurotransmission. The A₂A adenosine receptor, in particular, has emerged as a significant target in cancer immunotherapy because its activation in the tumor microenvironment suppresses anti-tumor immune responses. acs.org Blockade of this receptor with antagonists can restore T-cell and NK-cell activity. acs.org medicinal chemistry efforts have led to the design of complex heterocyclic amide derivatives, such as those based on a benzo nih.govacs.orgimidazo[1,2-a]pyrazin-1-amine scaffold with a 3-position amide substitution, as potent and selective A₂A receptor antagonists. acs.org Several of these derivatives exhibit high binding affinity (Kᵢ < 5 nM) for the human A₂A receptor, demonstrating that amide-containing structures can be optimized to effectively target this receptor class for therapeutic benefit. acs.org
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest Mechanisms in Cellular Models
Studies on N-substituted benzamide analogues have demonstrated their capacity to trigger apoptosis and cause cell cycle arrest in various cancer cell lines. This provides a foundational understanding of the potential mechanisms of action for compounds like this compound.
Research has shown that certain N-substituted benzamides can initiate the intrinsic pathway of apoptosis. For instance, the lead compound declopramide (B1670142) has been observed to induce the release of cytochrome c from the mitochondria into the cytosol in mouse pre-B cells and human promyelocytic cancer cells. nih.govacs.org This event is a critical step in the formation of the apoptosome, which subsequently activates caspase-9 and the downstream effector caspases responsible for dismantling the cell. nih.gov The process was shown to be inhibited by a broad-spectrum caspase inhibitor as well as a specific caspase-9 inhibitor, confirming the central role of this pathway. nih.govacs.org Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to block the apoptosis induced by these benzamides, reinforcing the involvement of the mitochondrial pathway. nih.govacs.org
In addition to inducing apoptosis, these benzamide analogues have been found to cause a cell cycle block at the G2/M phase, preventing cancer cells from proceeding through mitosis. nih.govacs.org This cell cycle arrest occurs prior to the onset of apoptosis and is observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, suggesting it is an independent, upstream event. nih.govacs.org Interestingly, the induction of both apoptosis and G2/M arrest by these compounds appears to be independent of the tumor suppressor protein p53, as the effects were observed in p53-deficient cell lines. nih.gov
While these findings are based on analogues, they suggest that the this compound scaffold may similarly influence cell fate through the modulation of key apoptotic and cell cycle regulatory proteins. The presence of the difluorophenyl moiety is a common feature in many modern anticancer agents and is known to enhance pharmacological properties. nih.gov
Table 1: Effects of N-Substituted Benzamide Analogues on Cellular Models
| Compound Class | Cellular Effect | Mechanism | Cell Lines |
| N-Substituted Benzamides | Apoptosis Induction | Cytochrome c release, Caspase-9 activation | Mouse 70Z/3 pre-B cells, Human HL-60 promyelocytic leukemia cells |
| N-Substituted Benzamides | Cell Cycle Arrest | G2/M phase block | Mouse 70Z/3 pre-B cells, Human HL-60 promyelocytic leukemia cells |
This table summarizes findings from studies on N-substituted benzamide analogues, not this compound specifically.
Inhibition of Biofilm Formation and Virulence Factor Expression in Pathogenic Microorganisms
The benzamide and benzimidazole (B57391) structural motifs, which are related to this compound, have been identified as promising scaffolds for the development of agents that can combat bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics and play a significant role in chronic and device-related infections.
A novel benzimidazole compound, designated ABC-1, has been shown to effectively prevent the formation of biofilms by a wide range of both Gram-negative and Gram-positive pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Notably, ABC-1 inhibits biofilm formation at nanomolar concentrations without inhibiting bacterial growth, suggesting a mechanism that interferes with the biofilm development process rather than being bactericidal. nih.gov This compound was effective on various surfaces, including medically relevant silicone catheters. nih.gov
Structure-activity relationship (SAR) studies on other classes of compounds, such as C-glycosidic LecB inhibitors with sulfonamide moieties, have demonstrated potent inhibition of P. aeruginosa biofilm formation. acs.org These studies highlight the importance of specific chemical features in achieving high-affinity binding to bacterial targets involved in biofilm assembly. acs.org
While direct evidence for the anti-biofilm activity of this compound is not yet available, the documented efficacy of related benzamide and benzimidazole derivatives suggests that this compound could also interfere with the complex processes of bacterial adhesion, colonization, and biofilm maturation. The ability to disrupt these microbial communities represents a significant therapeutic strategy for overcoming antibiotic resistance.
Table 2: Anti-Biofilm Activity of Related Compound Classes
| Compound Class | Activity | Target Organisms | Key Findings |
| Benzimidazoles (e.g., ABC-1) | Biofilm Formation Inhibition | Pseudomonas aeruginosa, Staphylococcus aureus, Vibrio cholerae | Potent inhibition at nanomolar concentrations without affecting bacterial growth. nih.gov |
| C-glycosidic Sulfonamides | Biofilm Formation Inhibition | Pseudomonas aeruginosa | Sulfonamides showed higher inhibitory activity compared to carboxamides. acs.org |
This table presents data from studies on compound classes related to this compound.
Future Directions and Conceptual Therapeutic Prospects for N 3,4 Difluorophenyl 3 Hydroxybenzamide Research
Rational Design of Optimized Analogues with Enhanced Potency and Selectivity
Once an initial biological activity is established for N-(3,4-difluorophenyl)-3-hydroxybenzamide, the rational design of analogues would become a key focus for future research. This process, known as structure-activity relationship (SAR) studies, aims to systematically modify the parent molecule to improve its desired properties. For this compound, key areas for modification would include:
The Hydroxyphenyl Ring: The position and nature of the hydroxyl group are critical. Future studies could explore shifting the hydroxyl group to other positions on the phenyl ring or replacing it with other hydrogen-bond donors/acceptors, such as methoxy (B1213986) or amino groups, to probe the binding requirements of its potential target.
The Difluorophenyl Moiety: The fluorine atoms on the second phenyl ring significantly influence the compound's electronic properties and its ability to interact with biological targets. Analogues could be synthesized with alternative halogen substitutions (e.g., chlorine, bromine) or with different patterns of fluorination to optimize binding affinity and selectivity.
The Amide Linker: The amide bond is a crucial structural element. While generally stable, modifications could be explored to alter the compound's conformational flexibility and metabolic stability, potentially leading to improved pharmacokinetic properties.
Systematic exploration of these chemical spaces would be essential to develop analogues with enhanced potency against a specific target and improved selectivity to minimize off-target effects.
Identification and Validation of Novel Biological Targets for Expanded Therapeutic Applications
A primary objective for future research on this compound is the identification of its biological targets. The broad therapeutic activities of related benzamide (B126) compounds, which include roles as antipsychotics, antiemetics, and gastroprokinetics, suggest that this compound could interact with a range of receptors or enzymes.
Initial target identification would likely involve broad-based screening assays. Once a preliminary "hit" is confirmed, further studies would be required to validate this interaction. This validation process is crucial to ensure that the observed biological effect of the compound is directly due to its interaction with the identified target. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to confirm direct binding and quantify the affinity of the interaction.
Integration of Advanced High-Throughput Screening and Computational Methodologies
To accelerate the discovery process, future research on this compound should integrate modern drug discovery technologies. High-throughput screening (HTS) would allow for the rapid testing of the compound against large libraries of biological targets, significantly increasing the chances of identifying a relevant interaction.
In parallel, computational approaches can provide valuable insights and guide experimental work. Molecular docking simulations could be used to predict how this compound might bind to the active sites of known enzymes or receptors. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as analogues are synthesized and tested. These models use statistical methods to correlate chemical structures with biological activity, helping to predict the potency of new, unsynthesized analogues and prioritize which compounds to synthesize.
Exploration of Preclinical Research Avenues based on Mechanistic Insights
Following the successful identification and validation of a biological target and the development of optimized analogues, the next logical step would be to explore the therapeutic potential of these compounds in preclinical models. This research would be guided by the mechanistic understanding gained in the earlier stages.
For example, if this compound or its analogues are found to be potent inhibitors of a particular enzyme implicated in a disease, preclinical studies would be designed to test their efficacy in cell-based or animal models of that disease. These studies would aim to establish a proof-of-concept for the therapeutic strategy and provide the necessary data to support any future clinical development. The specific preclinical avenues would be entirely dependent on the nature of the biological target identified in the initial screening and validation phases.
Q & A
Q. What experimental and computational methods elucidate the compound’s interaction with non-target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
